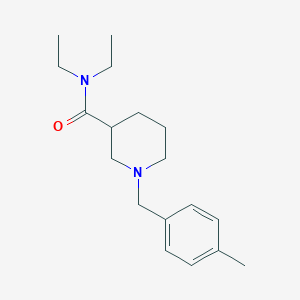

![molecular formula C29H22N2O4 B5115830 N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5115830.png)

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that regulate extracellular matrix (ECM) turnover and play a crucial role in various physiological and pathological processes, such as tissue remodeling, wound healing, angiogenesis, and cancer metastasis. BB-94 has been extensively studied for its potential therapeutic applications in cancer, inflammatory diseases, and cardiovascular disorders.

Wirkmechanismus

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide acts as a competitive inhibitor of MMPs by chelating the active site zinc ion and forming a stable complex with the enzyme. This prevents the substrate from accessing the catalytic site and cleavage of ECM components. This compound can also induce conformational changes in the MMP molecule, leading to decreased stability and activity. In addition, this compound can modulate the expression of MMPs and their inhibitors by affecting transcriptional and post-transcriptional mechanisms.

Biochemical and physiological effects:

This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and disease model. In cancer, this compound can inhibit tumor growth, invasion, and metastasis by suppressing MMP-mediated ECM remodeling and angiogenesis. In inflammatory diseases, this compound can reduce tissue damage and inflammation by inhibiting MMP-dependent cytokine processing and leukocyte infiltration. In cardiovascular disorders, this compound can prevent atherosclerosis and restenosis by inhibiting MMP-mediated smooth muscle cell migration and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, such as high potency, selectivity, and stability. It can be used in a wide range of concentrations and cell types, and can be administered orally or intravenously. However, this compound also has some limitations, such as potential off-target effects, toxicity, and lack of specificity for certain MMP isoforms. It may also interfere with other cellular processes, such as autophagy and apoptosis.

Zukünftige Richtungen

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide has opened up new avenues for research in the field of MMP biology and therapeutic interventions. Some of the future directions for this compound include:

1. Development of more potent and selective MMP inhibitors based on the this compound scaffold.

2. Identification of novel MMP targets and regulatory mechanisms using this compound as a tool compound.

3. Evaluation of the efficacy and safety of this compound and other MMP inhibitors in preclinical and clinical trials for various diseases.

4. Investigation of the role of MMPs in aging, neurodegeneration, and infectious diseases.

5. Development of new drug delivery systems and formulations for MMP inhibitors to enhance their bioavailability and tissue specificity.

In conclusion, this compound is a potent and versatile MMP inhibitor that has been extensively studied for its scientific research applications. It has shown promising results in various disease models and has the potential to be developed into a therapeutic agent for cancer, inflammatory diseases, and cardiovascular disorders. Further research is needed to fully understand the mechanism of action and limitations of this compound and to explore its future directions.

Synthesemethoden

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide can be synthesized by reacting 4-aminophenyl-1-benzofuran-2-carboxamide with benzyl 4-(bromomethyl)benzoate in the presence of potassium carbonate and copper powder, followed by treatment with sodium hydroxide and hydroxylamine hydrochloride to yield the hydroxamic acid derivative. The compound can be purified by column chromatography and characterized by various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide has been widely used as a tool compound to investigate the role of MMPs in various biological processes. It can inhibit the activity of multiple MMP isoforms, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-13, and MMP-14, with nanomolar to micromolar potency. This compound has been shown to block ECM degradation, cell migration, invasion, and angiogenesis in vitro and in vivo. It has also been used to study the regulation of MMP expression and activation by various signaling pathways, cytokines, and growth factors.

Eigenschaften

IUPAC Name |

N-[4-[(4-phenylmethoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O4/c32-28(21-10-16-25(17-11-21)34-19-20-6-2-1-3-7-20)30-23-12-14-24(15-13-23)31-29(33)27-18-22-8-4-5-9-26(22)35-27/h1-18H,19H2,(H,30,32)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHOXBBLNBMWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5115748.png)

![N-(2-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)-3-methoxypropanamide](/img/structure/B5115750.png)

![4-isopropoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115751.png)

![3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5115756.png)

![4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5115765.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115787.png)

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5115796.png)

![5,6-dimethyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole](/img/structure/B5115818.png)

![(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5115839.png)

![1-(4-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115848.png)